Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Overview
Description
Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a furan ring and a tetrahydrofuran ring connected via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of furan-3-ylmethanol with tetrahydrofuran-2-ylmethylamine under specific conditions. One common method includes:
Starting Materials: Furan-3-ylmethanol and tetrahydrofuran-2-ylmethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amine linkage.
Procedure: The furan-3-ylmethanol is first converted to its corresponding chloride derivative, which is then reacted with tetrahydrofuran-2-ylmethylamine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various alkylated or acylated amine derivatives.
Scientific Research Applications
Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine: Similar structure but lacks the tetrahydrofuran ring.
Tetrahydrofuran-2-ylmethylamine: Similar structure but lacks the furan ring.
Furan-3-ylmethylamine: Similar structure but lacks the tetrahydrofuran ring.
Uniqueness
Furan-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the presence of both furan and tetrahydrofuran rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-1-(oxolan-2-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-10(13-4-1)7-11-6-9-3-5-12-8-9/h3,5,8,10-11H,1-2,4,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDEGSGJCEMOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=COC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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